molecular formula C16H13ClN4 B560549 PF-06260933

PF-06260933

货号: B560549
分子量: 296.75 g/mol
InChI 键: KHPCIHZXOGHCLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

PF-6260933 通过选择性抑制 MAP4K4 的活性发挥作用。该激酶参与各种细胞过程,包括炎症、细胞迁移和凋亡。通过抑制 MAP4K4,PF-6260933 可以调节这些过程,从而产生潜在的治疗益处。 该化合物与激酶的活性位点结合,阻止其磷酸化以及随后下游信号通路的激活 .

准备方法

合成路线和反应条件

PF-6260933 的合成涉及多个步骤,从市售原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以实现所需的 选择性和效力。 反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法

PF-6260933 的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和可扩展性进行了优化,通常涉及连续流动反应器和自动化系统,以保持一致的质量和效率。 最终产品经过严格的质量控制措施,以确保符合行业标准 .

化学反应分析

反应类型

PF-6260933 经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生羟基化衍生物,而还原可以产生脱氧形式。 取代反应可以产生一系列具有不同官能团的修饰化合物 .

科学研究应用

PF-6260933 具有广泛的科学研究应用,包括:

    化学: 用作研究激酶抑制和信号转导途径的工具化合物。

    生物学: 在细胞和分子生物学研究中,用于研究 MAP4K4 在各种生物过程中的作用。

    医学: 探索作为针对异常激酶活性的疾病(如癌症和炎症性疾病)的潜在治疗剂。

    工业: 用于开发针对激酶途径的新药和治疗策略

相似化合物的比较

PF-6260933 在作为 MAP4K4 抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:

属性

IUPAC Name

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPCIHZXOGHCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06260933
Reactant of Route 2
Reactant of Route 2
PF-06260933
Reactant of Route 3
Reactant of Route 3
PF-06260933
Reactant of Route 4
Reactant of Route 4
PF-06260933
Reactant of Route 5
Reactant of Route 5
PF-06260933
Reactant of Route 6
PF-06260933
Customer
Q & A

Q1: How does PF-06260933 interact with its target, MAP4K4, and what are the downstream effects?

A: this compound acts as a small-molecule inhibitor of Sterile-20-like mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) [, ]. By inhibiting MAP4K4, this compound disrupts the downstream activation of the NF-κB pathway, reducing the expression of matrix metalloproteinase 9 (MMP9). This, in turn, helps to protect the blood-brain barrier by preventing the degradation of tight junction proteins like ZO-1 and claudin 5 []. In the context of diabetes, inhibiting MAP4K4 with this compound could potentially improve insulin sensitivity [].

Q2: What is the evidence for the in vivo efficacy of this compound in preclinical models?

A: In a murine model of subarachnoid hemorrhage, administration of this compound led to a reduction in blood-brain barrier damage, improved neurological function recovery, and decreased expression of p-p65 (a marker of NF-κB activation) and MMP9 []. This suggests that this compound could be a potential therapeutic agent for conditions involving blood-brain barrier disruption. Additionally, this compound, along with a lead compound (17), exhibited promising in vivo activity in a model of insulin resistance [], highlighting its potential as an antidiabetic treatment.

Q3: What are the potential applications of this compound based on its mechanism of action?

A3: Given its ability to inhibit MAP4K4 and downstream signaling pathways, this compound holds potential therapeutic value for:

  • Neurological disorders: Conditions involving blood-brain barrier damage, such as stroke, traumatic brain injury, and neurodegenerative diseases [].
  • Metabolic disorders: Notably type 2 diabetes, due to its potential to improve insulin sensitivity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。